molecular formula C19H21BrN2O B5179352 N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

カタログ番号: B5179352
分子量: 373.3 g/mol
InChIキー: WDPOHEUEVSIQEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as BDIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BDIA belongs to the family of isoquinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects.

作用機序

N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide acts as a dopamine D2 receptor agonist, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the anticonvulsant and antidepressant effects of this compound. Additionally, this compound has been shown to inhibit the reuptake of serotonin and norepinephrine, which further contributes to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is believed to be responsible for its anticonvulsant and antidepressant effects. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which further contributes to its antidepressant effects.

実験室実験の利点と制限

N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has several advantages for use in lab experiments. It has a high affinity for dopamine D2 receptors and exhibits anticonvulsant and antidepressant effects, making it a promising candidate for the treatment of neurological disorders. However, this compound has several limitations, including its low water solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One potential avenue of research is the development of more water-soluble derivatives of this compound, which could improve its in vivo efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the anticonvulsant and antidepressant effects of this compound. Finally, this compound could be investigated as a potential treatment for other neurological disorders, such as schizophrenia and bipolar disorder.

合成法

N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-bromo-4,5-dimethylbenzene with 3,4-dihydro-2(1H)-isoquinolinone followed by the addition of acetic anhydride. The final product is obtained by purification through column chromatography.

科学的研究の応用

N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its potential applications in drug development. It has been shown to have a high affinity for dopamine D2 receptors and has been investigated as a potential treatment for Parkinson's disease. This compound has also been shown to exhibit anticonvulsant and antidepressant effects, making it a promising candidate for the treatment of neurological disorders.

特性

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-13-9-17(20)18(10-14(13)2)21-19(23)12-22-8-7-15-5-3-4-6-16(15)11-22/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPOHEUEVSIQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。